molecular formula C17H20BrNO3 B8124070 [2-(6-Bromo-naphthalen-2-yloxy)-ethyl]-carbamic acid tert-butyl ester

[2-(6-Bromo-naphthalen-2-yloxy)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B8124070
M. Wt: 366.2 g/mol
InChI Key: MAHIOUFSBDAXPS-UHFFFAOYSA-N
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Description

[2-(6-Bromo-naphthalen-2-yloxy)-ethyl]-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a brominated naphthalene moiety linked to an ethyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(6-Bromo-naphthalen-2-yloxy)-ethyl]-carbamic acid tert-butyl ester typically involves the following steps:

    Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-naphthalene.

    Etherification: The 6-bromo-naphthalene is then reacted with ethylene glycol in the presence of a base like potassium carbonate to form 2-(6-bromo-naphthalen-2-yloxy)-ethanol.

    Carbamoylation: The final step involves the reaction of 2-(6-bromo-naphthalen-2-yloxy)-ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(6-Bromo-naphthalen-2-yloxy)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The naphthalene ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., azides, thiols.

    Oxidation: Oxidized naphthalene derivatives.

    Reduction: Reduced naphthalene derivatives.

    Hydrolysis: Corresponding alcohol and carbamic acid.

Scientific Research Applications

Chemistry

In chemistry, [2-(6-Bromo-naphthalen-2-yloxy)-ethyl]-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of brominated naphthalenes with enzymes and receptors.

Medicine

In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Its structural features could be modified to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(6-Bromo-naphthalen-2-yloxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The brominated naphthalene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the carbamate group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(6-Bromo-naphthalen-2-yloxy)-ethyl]-carbamic acid tert-butyl ester apart from similar compounds is its unique combination of a brominated naphthalene ring and a carbamate ester group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[2-(6-bromonaphthalen-2-yl)oxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3/c1-17(2,3)22-16(20)19-8-9-21-15-7-5-12-10-14(18)6-4-13(12)11-15/h4-7,10-11H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHIOUFSBDAXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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